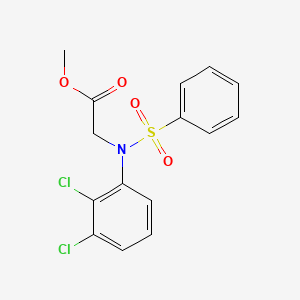

Methyl N-(2,3-dichlorophenyl)-N-(phenylsulfonyl)glycinate

Description

Methyl N-(2,3-dichlorophenyl)-N-(phenylsulfonyl)glycinate (CAS: 331750-05-1) is a glycinate ester derivative featuring a 2,3-dichlorophenyl group and a phenylsulfonyl moiety. Its molecular weight is 374.23 g/mol, with a reported purity of 95% .

Properties

IUPAC Name |

methyl 2-[N-(benzenesulfonyl)-2,3-dichloroanilino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2NO4S/c1-22-14(19)10-18(13-9-5-8-12(16)15(13)17)23(20,21)11-6-3-2-4-7-11/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZOSXYCLHJPQDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN(C1=C(C(=CC=C1)Cl)Cl)S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-(2,3-dichlorophenyl)-N-(phenylsulfonyl)glycinate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dichloroaniline, phenylsulfonyl chloride, and glycine methyl ester.

Reaction Steps:

Reaction Conditions: The reactions are typically carried out in an organic solvent (e.g., dichloromethane) under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(2,3-dichlorophenyl)-N-(phenylsulfonyl)glycinate: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the removal of the sulfonyl group or reduction of the ester group to an alcohol.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or amines.

Substitution: Substituted derivatives of the original compound.

Scientific Research Applications

Scientific Research Applications of Methyl N-(2,3-dichlorophenyl)-N-(phenylsulfonyl)glycinate

Methyl N-(2,3-dichlorophenyl)-N-(phenylsulfonyl)glycinate is a synthetic organic compound with diverse applications in chemistry, biology, medicine, and industry. It is characterized by a methyl ester group, a dichlorophenyl group, and a phenylsulfonyl group attached to a glycine backbone.

Applications

- Chemistry Methyl N-(2,3-dichlorophenyl)-N-(phenylsulfonyl)glycinate is used as an intermediate in synthesizing complex molecules.

- Biology It is studied for its potential biological activity and interactions with biomolecules. The compound can modulate enzyme activities or receptor functions through specific binding interactions.

- Medicine Researches investigate the compound for potential therapeutic properties, including anti-inflammatory or antimicrobial effects.

- Industry Methyl N-(2,3-dichlorophenyl)-N-(phenylsulfonyl)glycinate is utilized in developing new materials or as a reagent in chemical processes.

Pharmacological Properties

Research indicates that Methyl N-(2,3-dichlorophenyl)-N-(phenylsulfonyl)glycinate may possess several pharmacological properties:

- Anti-inflammatory Effects Preliminary studies suggest potential anti-inflammatory activity, though detailed mechanisms require further elucidation.

- Antimicrobial Activity The compound has been investigated for its antimicrobial properties, demonstrating efficacy against certain bacterial strains.

- Potential as an Intermediate It serves as an intermediate in synthesizing more complex molecules, which may have therapeutic applications.

Case Studies and Evaluations

Several studies have evaluated the biological activity of Methyl N-(2,3-dichlorophenyl)-N-(phenylsulfonyl)glycinate:

- In Vitro Studies In vitro assays demonstrated significant activity against specific pathogens, with promising results in inhibiting bacterial growth in laboratory settings.

- In Silico Studies Computational modeling predicted the interaction of this compound with various biological targets, with molecular docking studies suggesting favorable binding affinities with certain enzymes involved in inflammatory pathways.

- Comparative Analysis When compared to similar compounds like Methyl N-(2,4-dichlorophenyl)-N-(phenylsulfonyl)glycinate, the unique positioning of the dichloro groups in Methyl N-(2,3-dichlorophenyl)-N-(phenylsulfonyl)glycinate may confer distinct biological activities and reactivity patterns.

Methyl N-(2,3-dichlorophenyl)-N-(phenylsulfonyl)glycinate can undergo various chemical reactions:

- Oxidation The compound can be oxidized to form sulfoxides or sulfones, using oxidizing agents like hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

- Reduction Reduction reactions can lead to removing the sulfonyl group or reducing the ester group to an alcohol, using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

- Substitution The dichlorophenyl group can undergo nucleophilic substitution reactions, using nucleophiles such as amines or thiols.

Mechanism of Action

The mechanism of action of Methyl N-(2,3-dichlorophenyl)-N-(phenylsulfonyl)glycinate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context and the specific target.

Comparison with Similar Compounds

Methyl N-(2,3-dimethylphenyl)-N-(phenylsulfonyl)glycinate

This analog (described in ) replaces the dichlorophenyl group with a 2,3-dimethylphenyl substituent. Key differences include:

- Electronic Effects : The dimethyl groups are electron-donating, contrasting with the electron-withdrawing chlorine atoms in the dichloro analog. This alters electrophilicity and susceptibility to nucleophilic attack.

- Molecular Weight : The dichloro derivative (374.23 g/mol) is heavier than the dimethyl analog (exact weight unspecified but likely ~342–350 g/mol), affecting physical properties like melting point and solubility.

Theoretical Implications :

- The dichloro compound may exhibit greater thermal stability due to stronger C–Cl bonds and enhanced resonance stabilization from electron-withdrawing groups.

- The dimethyl analog’s electron-rich aromatic ring could improve solubility in non-polar solvents compared to the dichloro variant .

Methyl N-[2-cyano-2-(2-pyridinyl)ethenyl]glycinate

Synthesized in 89% yield via condensation reactions (), this compound features a pyridinyl-ethenyl-cyano group instead of the dichlorophenyl-sulfonyl system. Key distinctions:

- Reactivity : The ethenyl linkage may increase conjugation, altering UV-Vis absorption and redox behavior.

- Applications : Pyridine derivatives often serve as ligands in coordination chemistry or bioactive molecules, whereas the dichloro-sulfonyl structure may favor polymer or agrochemical applications .

3-Chloro-N-phenyl-phthalimide

- Chlorine Substituents : Both compounds leverage chlorine atoms for electronic modulation. The phthalimide’s use in polyimide synthesis suggests that dichloro-substituted aromatics enhance thermal stability and polymer backbone rigidity.

- Divergent Backbones : The phthalimide’s cyclic imide structure contrasts with the glycinate’s ester and sulfonamide groups, limiting direct functional comparison but highlighting the broader utility of chlorinated aromatics in materials science .

Biological Activity

Methyl N-(2,3-dichlorophenyl)-N-(phenylsulfonyl)glycinate (CAS No. 331750-05-1) is a synthetic organic compound that has garnered interest for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

Methyl N-(2,3-dichlorophenyl)-N-(phenylsulfonyl)glycinate features a methyl ester group, a dichlorophenyl group, and a phenylsulfonyl group attached to a glycine backbone. The synthesis typically involves the reaction of 2,3-dichloroaniline with phenylsulfonyl chloride and glycine methyl ester under controlled conditions in organic solvents such as dichloromethane .

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules. It may modulate enzyme activities or receptor functions through specific binding interactions. The exact pathways involved can vary depending on the biological context and the target molecules .

Pharmacological Properties

Research has indicated that Methyl N-(2,3-dichlorophenyl)-N-(phenylsulfonyl)glycinate could possess several pharmacological properties:

- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory activity, although detailed mechanisms remain to be fully elucidated.

- Antimicrobial Activity : The compound has been investigated for its antimicrobial properties, showing efficacy against certain bacterial strains.

- Potential as an Intermediate : It serves as an intermediate in the synthesis of more complex molecules, which may have therapeutic applications .

Case Studies and Evaluations

Several studies have evaluated the biological activity of this compound:

- In Vitro Studies : In vitro assays have demonstrated that Methyl N-(2,3-dichlorophenyl)-N-(phenylsulfonyl)glycinate exhibits significant activity against specific pathogens. For example, it showed promising results in inhibiting bacterial growth in laboratory settings.

- In Silico Studies : Computational modeling has been employed to predict the interaction of this compound with various biological targets. Molecular docking studies suggest favorable binding affinities with certain enzymes involved in inflammatory pathways .

- Comparative Analysis : When compared to similar compounds like Methyl N-(2,4-dichlorophenyl)-N-(phenylsulfonyl)glycinate, the unique positioning of the dichloro groups in Methyl N-(2,3-dichlorophenyl)-N-(phenylsulfonyl)glycinate may confer distinct biological activities and reactivity patterns .

Data Summary Table

| Property | Methyl N-(2,3-dichlorophenyl)-N-(phenylsulfonyl)glycinate |

|---|---|

| CAS Number | 331750-05-1 |

| Chemical Structure | Contains methyl ester, dichlorophenyl, phenylsulfonyl groups |

| Synthesis Method | Reaction of 2,3-dichloroaniline with phenylsulfonyl chloride and glycine methyl ester |

| Biological Activities | Anti-inflammatory, antimicrobial |

| Mechanism of Action | Interaction with enzymes/receptors |

| Research Findings | Effective against certain pathogens; favorable binding in silico |

Q & A

Basic Questions

Q. What synthetic strategies are recommended for preparing Methyl N-(2,3-dichlorophenyl)-N-(phenylsulfonyl)glycinate, and how can reaction yields be optimized?

- Methodological Answer : A carbodiimide-mediated coupling reaction (e.g., using DIC or EDC) is commonly employed for sulfonamide bond formation. For example, activating the sulfonyl chloride precursor with a coupling agent (e.g., DIC) in dry dichloromethane at 0°C, followed by addition of methyl glycinate derivatives, can yield the target compound. Purification via column chromatography using gradients of ethyl acetate/hexane improves purity. Monitoring reaction progress with TLC and optimizing stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride) can enhance yields to ~70-80% .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR (e.g., δ 4.26 ppm for glycinate methyl protons, δ 7.94 ppm for NH protons) confirm structural integrity and substituent positioning .

- X-ray Crystallography : Use SHELXL for refinement, ensuring high-resolution data (<1.0 Å) to resolve disorder in the dichlorophenyl group. ORTEP-3 or WinGX can visualize thermal ellipsoids and hydrogen bonding networks .

Advanced Research Questions

Q. How do the electron-withdrawing chloro and sulfonyl groups influence the compound’s reactivity in nucleophilic substitution or coupling reactions?

- Methodological Answer : The 2,3-dichlorophenyl group deactivates the aromatic ring, reducing electrophilic substitution but enhancing stability toward oxidation. The phenylsulfonyl moiety increases acidity of the glycinate NH, facilitating deprotonation for metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Computational DFT studies (e.g., Gaussian 16) can model charge distribution and predict regioselectivity in reactions .

Q. What crystallographic refinement challenges arise from this compound’s structural features, and how can SHELX address them?

- Methodological Answer : Challenges include:

- Disordered Chlorine Atoms : Apply SHELXL’s PART instruction to model partial occupancy.

- Thermal Motion : Use anisotropic displacement parameters (ADPs) for non-H atoms.

- Twinned Crystals : Implement TWIN/BASF commands in SHELXL for high-R datasets. Validate refinement with R cross-validation (~5% of reflections) .

Q. How can computational docking and QSAR models predict this compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with a grid box centered on the target’s active site (e.g., cytochrome P450). Parameterize the compound’s partial charges via AM1-BCC in OpenBabel.

- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donor/acceptor counts. Validate against bioassay data for glycinate analogs (e.g., glyphosate derivatives) .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between experimental and computational bond lengths in the dichlorophenyl ring?

- Methodological Answer : Compare X-ray-derived bond lengths (e.g., C-Cl = 1.74 Å) with DFT-optimized geometries. If deviations exceed 0.05 Å, check for crystal packing effects (e.g., π-stacking) or basis set limitations in calculations (e.g., switch from B3LYP/6-31G* to M06-2X/def2-TZVP). Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions .

Safety and Handling

Q. What precautions are necessary when handling Methyl N-(2,3-dichlorophenyl)-N-(phenylsulfonyl)glycinate in laboratory settings?

- Methodological Answer : Use fume hoods and PPE (nitrile gloves, lab coat) due to potential irritancy. Avoid aqueous workups if the compound is moisture-sensitive. Store under argon at –20°C. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.